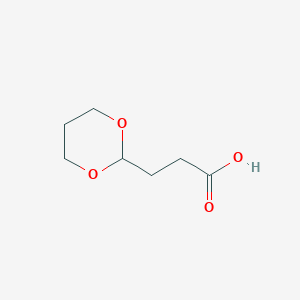

3-(1,3-Dioxan-2-YL)propanoic acid

描述

3-(1,3-Dioxan-2-YL)propanoic acid is a carboxylic acid derivative that contains a dioxane ring, which is a cyclic ether with two oxygen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-YL)propanoic acid can be synthesized from carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or a Lewis acid catalyst . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently gives the corresponding product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

3-(1,3-Dioxan-2-YL)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Propanol is oxidized by heating with an oxidizing agent.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanol forms propanoic acid .

科学研究应用

Organic Synthesis

3-(1,3-Dioxan-2-YL)propanoic acid serves as a valuable building block in organic synthesis. Its structure allows for the formation of cyclic carbonates and other heterocyclic compounds. The compound can undergo various chemical transformations, including:

- Oxidation: Using agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction: Employing lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

- Substitution Reactions: The dioxane ring can be opened or modified through nucleophilic substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Alcohols, alkanes |

| Substitution | Nucleophiles (amines, thiols) | Modified dioxane derivatives |

Biological Applications

The compound's derivatives are being explored for their potential pharmaceutical applications. Research indicates that modifications of this compound can lead to the development of new drugs with therapeutic properties. For example:

- Anti-inflammatory Agents: Studies have shown that certain derivatives exhibit anti-inflammatory effects in vitro.

- Antimicrobial Activity: Some derivatives have been tested for their ability to inhibit bacterial growth.

Case Study: Development of Antimicrobial Derivatives

Research published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasizes the importance of structural modifications in enhancing biological activity.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialized polymers and materials. Its unique properties make it suitable for applications requiring enhanced stability and reactivity:

- Polymer Production: It is used as an intermediate in synthesizing polymers with specific thermal and mechanical properties.

- Agrochemicals: The compound is also being investigated for use in developing agrochemicals that enhance crop protection.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Polymer Production | Intermediate for polymers with enhanced properties |

| Agrochemicals | Development of crop protection agents |

作用机制

The mechanism by which 3-(1,3-Dioxan-2-YL)propanoic acid exerts its effects involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . This compound interacts with various molecular targets and pathways involved in metabolism .

相似化合物的比较

Similar Compounds

1,3-Dioxanes: Prepared from carbonyl compounds with 1,3-propanediol.

1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different diol.

Carboxylic Acids: A family of organic compounds with similar chemical properties.

Uniqueness

3-(1,3-Dioxan-2-YL)propanoic acid is unique due to its specific structure, which includes a dioxane ring and a carboxylic acid group. This combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds.

生物活性

Overview

3-(1,3-Dioxan-2-YL)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on existing research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H14O4

- CAS Number : 774605-67-3

The compound features a dioxane ring which is known for its stability and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as agonists or antagonists for various nuclear receptors, including PPAR (Peroxisome Proliferator-Activated Receptor) subtypes. For instance, derivatives of 1,3-dioxane carboxylic acids have shown significant PPARalpha agonist activity, which is crucial for lipid metabolism regulation .

Pharmacological Effects

- Anti-inflammatory Properties : Compounds with dioxane structures have demonstrated anti-inflammatory effects in various models. This could be beneficial in treating conditions like arthritis and metabolic syndrome.

- Antidiabetic Effects : Some studies highlight the potential of dioxane derivatives in lowering plasma triglycerides and improving lipid profiles in diabetic models . This suggests a role in managing type 2 diabetes.

- Antimicrobial Activity : Preliminary investigations have indicated that dioxane derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.

Study on PPAR Agonist Activity

A study published in PubMed evaluated a series of 1,3-dioxane carboxylic acid derivatives for their PPAR transactivation activity. The results showed that certain modifications increased their potency significantly, suggesting that this compound could be optimized for enhanced biological activity against metabolic disorders .

Synthesis and Biological Evaluation

In another study, researchers synthesized various dioxane derivatives and assessed their biological activities. The findings revealed that specific substitutions on the dioxane ring could enhance the compound's efficacy as a PPARalpha agonist, thereby influencing lipid metabolism positively .

Comparative Analysis

常见问题

Q. What are the common synthetic routes for preparing heterocyclic propanoic acid derivatives, and how can reaction conditions be optimized to minimize byproducts?

Category: Basic Synthesis Methodology

Answer:

A typical approach involves nucleophilic substitution or coupling reactions. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid was synthesized via reacting 3-bromopropanoic acid with methimazole under basic conditions (e.g., DABCO catalyst). However, competing substitutions (e.g., N-3 vs. S-2 in methimazole) can lead to byproducts . To optimize:

- Temperature control: Lower temperatures may favor selective S-alkylation.

- Catalyst screening: Use of phase-transfer catalysts or stronger bases (e.g., K₂CO₃) to improve regioselectivity.

- Purification: Column chromatography or recrystallization to isolate the desired product.

Q. How should researchers address contradictory NMR data when characterizing substituted propanoic acid derivatives?

Category: Advanced Analytical Challenges

Answer:

Contradictory NMR spectra often arise from structural isomerism or residual solvents. For example, in 3-(imidazolyl)propanoic acid derivatives, substitution at different heteroatoms (e.g., S vs. N) alters chemical shifts . Methodological steps:

- 2D NMR (HSQC, HMBC): Confirm connectivity and distinguish between regioisomers.

- Mass spectrometry (HRMS): Verify molecular formula and rule out impurities.

- Comparative analysis: Cross-reference with published spectra of analogous compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid in PubChem data) .

Q. What in vitro models are suitable for evaluating the bioactivity of propanoic acid derivatives, and how should experimental controls be designed?

Category: Basic Biological Assays

Answer:

Common models include:

- Osteoclast inhibition: RAW 264.7 cells differentiated with RANKL, treated with compounds (e.g., 0.1 mg/ml of 3-(3-hydroxyphenyl)propanoic acid reduced resorption activity) .

- Amyloid-β aggregation: Thioflavin T assays with Aβ42 peptides (100 µM compound concentration) .

- Controls: Include solvent-only (e.g., DMSO ≤0.1%) and positive controls (e.g., alendronate for osteoclasts).

Q. How can researchers optimize reaction yields for sterically hindered propanoic acid derivatives?

Category: Advanced Synthesis Optimization

Answer:

Steric hindrance (e.g., from dioxane rings) reduces reactivity. Strategies include:

- Microwave-assisted synthesis: Enhances reaction kinetics for slow nucleophilic substitutions.

- Protecting groups: Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids, removed post-synthesis) .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

Q. What methodologies are recommended for elucidating metabolic pathways of propanoic acid derivatives in vivo?

Category: Advanced Metabolic Studies

Answer:

- Isotopic labeling (¹³C/²H): Track metabolites in urine or plasma via LC-MS/MS.

- Gut microbiota studies: Anaerobic cultures to simulate colonic metabolism (e.g., 3-(4-hydroxyphenyl)propanoic acid is a microbiota-derived metabolite of polyphenols) .

- Enzyme inhibition assays: Identify phase II conjugation enzymes (e.g., sulfotransferases) using liver microsomes.

Q. How should researchers mitigate degradation of propanoic acid derivatives during long-term storage?

Category: Basic Stability Management

Answer:

- Storage conditions: Solid forms stored at -20°C under inert gas (N₂/Ar). Aqueous solutions (e.g., PBS pH 7.2) prepared fresh daily to prevent hydrolysis .

- Lyophilization: For long-term stability, lyophilize stock solutions and reconstitute before use.

- Degradation monitoring: Periodic HPLC-UV analysis (e.g., 220 nm for carboxylic acid detection) .

Q. How can inconsistent biological activity data be resolved for propanoic acid derivatives across studies?

Category: Advanced Data Contradiction Analysis

Answer:

Discrepancies may arise from:

- Metabolite interference: E.g., 3-(3-hydroxyphenyl)propanoic acid’s anti-resorption effects vary with purity (>95% recommended) .

- Cell line variability: Use standardized cell sources (e.g., ATCC) and passage numbers.

- Dose-response validation: Repeat assays with serial dilutions (e.g., 10–500 µM) to confirm EC₅₀ trends.

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKVHROEJJTCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645370 | |

| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774605-67-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。